![molecular formula C20H22N2O4 B2891462 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone CAS No. 317833-28-6](/img/structure/B2891462.png)
1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone is a synthetic molecule that blends structural elements from several chemical families, including chromeno, isoxazole, and morpholino groups. This unique fusion of chemical functionalities offers potential in various scientific and industrial fields, leveraging its distinct structural properties.
Synthetic Routes and Reaction Conditions
To synthesize this compound, one typically starts with the formation of the chromeno and isoxazole rings. This is followed by the attachment of the morpholino group. The synthetic pathway may involve multi-step reactions including:
Cyclization reactions to form the benzo[5,6]chromeno and isoxazol rings.
Formation of the 1-ethanone side chain.
Subsequent coupling of the morpholino group under specific conditions, typically requiring an acidic or basic catalyst.
Industrial Production Methods
Industrially, this compound can be synthesized using large-scale batch reactors. The reaction conditions need to be meticulously controlled to ensure high yields and purity. This involves optimizing temperature, pressure, and pH, alongside the careful addition of catalysts to drive the reaction towards completion.
Types of Reactions It Undergoes
This compound can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives with altered functionalities.
Reduction: Reductive reactions, employing agents such as lithium aluminum hydride, can modify the ketone group to alcohols.
Substitution: The presence of aromatic and heterocyclic structures allows for electrophilic and nucleophilic substitution reactions, which can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for substitutions: Lewis acids like aluminum chloride or Friedel-Crafts catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced analogs and substituted derivatives, which can be utilized for further chemical modifications or applications.
Chemistry
In chemistry, this compound serves as a model compound for studying the reactivity and properties of fused heterocyclic systems. It's utilized in creating complex molecular architectures for material science.
Biology
The compound’s unique structure is explored for biological activity screening. It has potential roles in enzyme inhibition and as a ligand in biochemical assays due to its morpholino group, which is known to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its pharmacological properties. Its structural features lend themselves to drug design, particularly in the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, including polymers and resins, due to its stable aromatic and heterocyclic framework, providing enhanced durability and performance.
作用機序
The mechanism by which 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone exerts its effects is rooted in its ability to interact with biological targets through its functional groups. The morpholino group, for instance, can mimic biological structures, facilitating binding to enzymes or receptors. The chromeno and isoxazole rings can engage in pi-pi stacking interactions and hydrogen bonding, further stabilizing these interactions and modulating the activity of the compound.
Similar Compounds and Their Uniqueness
Compounds such as 1-benzyl-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone or 1-[4-methyl-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone share structural similarities
特性
IUPAC Name |
1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-18(11-21-7-9-24-10-8-21)22-20-15(13-26-22)12-25-17-6-5-14-3-1-2-4-16(14)19(17)20/h1-6,15,20H,7-13H2/t15-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQDTPBULZKVKM-MGPUTAFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2C3C(COC4=C3C5=CC=CC=C5C=C4)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)N2[C@@H]3[C@@H](COC4=C3C5=CC=CC=C5C=C4)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
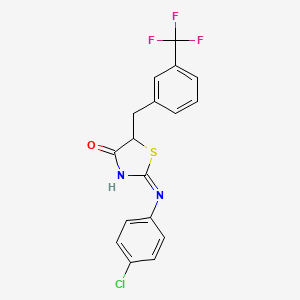
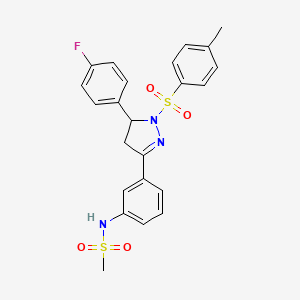
![N-(5-chloro-2-methoxyphenyl)-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2891381.png)
![(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-[4-(hexyloxy)phenyl]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2891384.png)
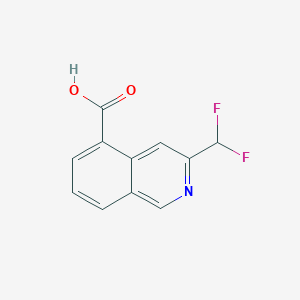
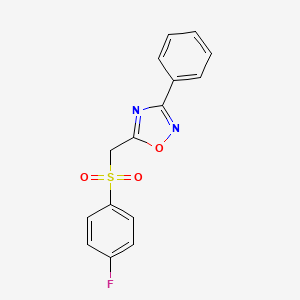
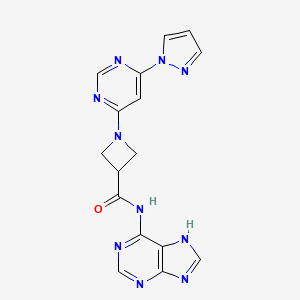
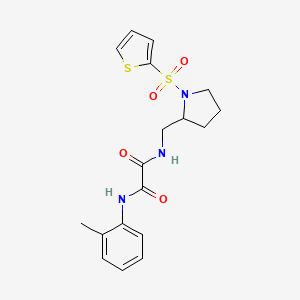
![1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2891395.png)
![2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2891396.png)
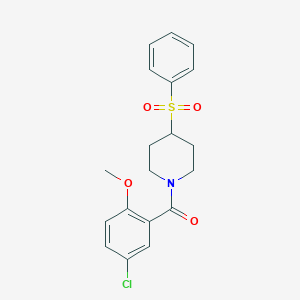
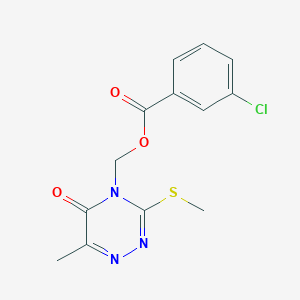
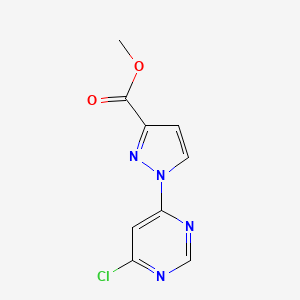
![2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2891402.png)
